An In-depth Technical Guide on the Core Mechanism of Action of Gadofosveset
An In-depth Technical Guide on the Core Mechanism of Action of Gadofosveset
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Gadofosveset (B1198095) trisodium (B8492382), formerly marketed as Ablavar® and Vasovist®, is a gadolinium-based contrast agent (GBCA) designed specifically for contrast-enhanced magnetic resonance angiography (MRA). Its unique mechanism of action is centered on its reversible, non-covalent binding to endogenous human serum albumin (HSA). This interaction dramatically alters the agent's pharmacokinetic and relaxivity properties compared to conventional, non-protein-binding GBCAs. By binding to the abundant, slow-moving albumin molecule, gadofosveset's rotational correlation time is significantly increased, leading to a substantial enhancement in T1 relaxivity, particularly at lower magnetic field strengths. This results in a prolonged intravascular residence time and a strong, sustained increase in the signal intensity of blood, enabling high-resolution imaging of the vasculature. This guide provides a detailed examination of the molecular mechanism, pharmacokinetic profile, and relaxivity of gadofosveset, supported by quantitative data, experimental methodologies, and schematic diagrams. Although production was discontinued (B1498344) in 2017 due to commercial reasons, the principles of its design remain highly relevant for the development of next-generation contrast agents.[1][2]
Core Mechanism of Action: Reversible Albumin Binding
Gadofosveset is a stable gadolinium diethylenetriaminepentaacetic acid (Gd-DTPA) chelate derivative that features a lipophilic diphenylcyclohexylphosphate group.[3][4] This specific moiety is the key to its mechanism, mediating a strong but reversible binding interaction with a hydrophobic pocket on human serum albumin.[3]
Upon intravenous injection, gadofosveset rapidly enters the bloodstream and a significant fraction—over 90% at clinically relevant low concentrations—binds to albumin.[4][5] This binding event has two critical consequences that define its function as a blood pool contrast agent:
-
Altered Pharmacokinetics: The binding to the large albumin protein (approximately 66.5 kDa) dramatically increases the effective molecular weight of the gadofosveset complex from under 1 kDa to nearly 68 kDa.[4][5] This larger complex is restricted to the intravascular space, significantly reducing its rate of extravasation into the interstitial fluid and prolonging its elimination half-life.[5]
-
Enhanced Relaxivity: The primary mechanism of T1 relaxation enhancement by gadolinium ions is through the dipole-dipole interaction between the gadolinium's unpaired electrons and the protons of nearby water molecules. The efficiency of this interaction is highly dependent on the rotational correlation time (τR), which is the time it takes for a molecule to rotate one radian. Unbound, small-molecule GBCAs tumble rapidly in solution, leading to a less efficient energy transfer. When gadofosveset binds to the slow-tumbling albumin, its rotational motion is restricted, and its τR increases significantly.[5][6] This slower tumbling rate more closely matches the Larmor frequency of water protons in low-to-mid-strength clinical MRI scanners, leading to a 5- to 10-fold increase in T1 relaxivity (r1) and a much greater T1 shortening effect (brighter signal).[5][7]
The binding is reversible, meaning an equilibrium exists between the bound and unbound (free) states of the agent in the plasma.
Data Presentation
Physicochemical and Pharmacokinetic Parameters
The physicochemical properties and pharmacokinetic profile of gadofosveset are distinct from non-binding GBCAs, characterized by a significantly longer elimination half-life and a volume of distribution roughly equivalent to the extracellular fluid volume.[8][9]
| Parameter | Value | Reference |
| Physicochemical Properties | ||
| Molecular Weight | 975.88 g/mol | [2][9] |
| Recommended Dose | 0.03 mmol/kg | [1][9] |
| Concentration | 0.25 mmol/mL | [1][9] |
| Osmolality (@ 37°C) | 825 mOsmol/kg water | [9] |
| Viscosity (@ 20°C) | 3.0 cP | [9] |
| Pharmacokinetic Properties | ||
| Plasma Protein Binding | 79.8% - 87.4% | [8][9] |
| Distribution Half-Life (t½α) | 0.48 ± 0.11 hours | [9] |
| Elimination Half-Life (t½β) | 16.3 ± 2.6 hours | [9] |
| Volume of Distribution (Vd) | 148 ± 16 mL/kg | [8][9] |
| Total Clearance | 6.57 ± 0.97 mL/h/kg | [9] |
| Excretion | ~95% Renal, ~5% Hepatic | [1] |
T1 Relaxivity
The T1 relaxivity (r1) of gadofosveset is highly dependent on its binding state and the strength of the external magnetic field (B₀). The relaxivity of the albumin-bound form peaks at lower field strengths and decreases as the field strength increases.[5][6] However, even at 3T, its relaxivity in plasma remains significantly higher than that of conventional agents.[5]
| Condition | Magnetic Field (T) | T1 Relaxivity (r1) (mM⁻¹s⁻¹) | Reference |
| In Plasma | 0.47 | 33.4 - 45.7 | [8][9] |
| In Plasma | 1.5 | 18 - 20 | [1] |
| Bound State (r1bound) | ~0.5 (Peak) | Substantially higher (up to 10-fold) | [5][6] |
| In Plasma | 3.0 | > 2x conventional GBCAs | [5] |
| Unbound State (in water) | 4.7 | ~5.5 | [5] |
| Bound State (in albumin) | 4.7 | Converges to unbound value | [5][6] |
Experimental Protocols
In Vitro Determination of T1 Relaxivity
This protocol outlines a standard method for measuring the T1 relaxivity of gadofosveset in both its free and albumin-bound states.
Objective: To quantify the T1 relaxivity (r1) of gadofosveset in a controlled environment simulating its unbound and bound states.
Materials:
-
Gadofosveset trisodium stock solution of known concentration.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Human or Bovine Serum Albumin (HSA or BSA), e.g., 4.5% w/v solution in PBS.
-
NMR spectrometer or MRI scanner (e.g., 1.5T, 3T, 4.7T).
-
Temperature control system (to maintain 37°C).
-
Calibrated pipettes and volumetric flasks.
Methodology:
-
Sample Preparation:
-
Unbound Samples: Prepare a series of dilutions of the gadofosveset stock solution in PBS to achieve a range of concentrations (e.g., 0.25, 0.5, 1.0, 1.5, 2.0 mM). Include a PBS-only sample as a diamagnetic control (0 mM).
-
Bound Samples: Prepare an identical series of gadofosveset dilutions in the HSA/BSA solution. Include an albumin-only sample as a control.
-
-
Temperature Equilibration: Place all samples in a water bath or the scanner's temperature control unit to equilibrate at 37°C.
-
T1 Measurement:
-
Use a standard inversion-recovery pulse sequence ([π] - τi - [π/2] - Acquire) to measure the longitudinal relaxation time (T1) for each sample.[10]
-
The sequence involves a 180° inversion pulse followed by a variable inversion time (τi) and a 90° excitation pulse.
-
Acquire data for at least 10-15 different τi values, ranging from approximately 0.01T1 to 3T1, with a repetition time (TR) of at least 5*T1 to ensure full relaxation between measurements.
-
-
Data Analysis:
-
For each sample, fit the signal intensity (S) as a function of τi to the three-parameter equation: S(τi) = S₀(1 - 2e^(-τi/T1) + e^(-TR/T1)).
-
Calculate the longitudinal relaxation rate (R1) for each sample, where R1 = 1/T1.
-
Plot R1 (in s⁻¹) versus the gadofosveset concentration (in mM) for both the unbound (in PBS) and bound (in albumin) series.
-
The slope of the linear regression of this plot represents the T1 relaxivity (r1) in units of mM⁻¹s⁻¹.
-
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Gadofosveset - Wikipedia [en.wikipedia.org]
- 3. Gadofosveset Trisodium | C33H38GdN3Na3O14P | CID 73049652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gadofosveset-Based Biomarker of Tissue Albumin Concentration: Technical Validation in Vitro and Feasibility in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming the Low Relaxivity of Gadofosveset at High Field with Spin Locking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of molecular parameters and increasing magnetic field strength on relaxivity of gadolinium- and manganese-based T1 contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Ablavar (Gadofosveset Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. books.rsc.org [books.rsc.org]
